molecular formula C21H27N5 B14513720 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine CAS No. 62753-72-4

1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine

Katalognummer: B14513720
CAS-Nummer: 62753-72-4
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: NEHIJSXJOOMAFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a benzylpiperazine moiety via a propyl chain. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable subject of study for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine, which can be achieved through the reductive amination of benzylamine with piperazine.

    Linking with Benzimidazole: The benzylpiperazine is then linked to the benzimidazole core via a propyl chain. This step often involves the use of a suitable linker, such as 1,3-dibromopropane, under basic conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzimidazole moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: 1,3-dibromopropane, sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine is unique due to the presence of both benzimidazole and benzylpiperazine moieties, which confer a combination of biological activities not commonly found in other compounds.

Eigenschaften

CAS-Nummer

62753-72-4

Molekularformel

C21H27N5

Molekulargewicht

349.5 g/mol

IUPAC-Name

1-[3-(4-benzylpiperazin-1-yl)propyl]benzimidazol-2-amine

InChI

InChI=1S/C21H27N5/c22-21-23-19-9-4-5-10-20(19)26(21)12-6-11-24-13-15-25(16-14-24)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H2,22,23)

InChI-Schlüssel

NEHIJSXJOOMAFX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3N=C2N)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.